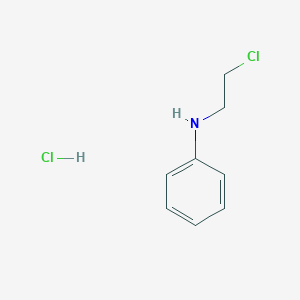

n-(2-Chloroethyl)aniline hydrochloride

Description

N-(2-Chloroethyl)aniline hydrochloride is a chloroethylamine derivative with the molecular formula C₈H₁₁Cl₂N. It is synthesized by reacting 2-chloroethylamine hydrochloride with aniline in the presence of hydrochloric acid and phosphorus oxychloride, yielding colorless crystals with a 76.5% efficiency under optimized conditions . This compound has been historically significant in oncology research, particularly as an anti-tumor agent (referred to as "Lymphochin" in early studies) due to its ability to induce changes in the haemopoietic system without damaging gastrointestinal mucosa in animal models .

Properties

Molecular Formula |

C8H11Cl2N |

|---|---|

Molecular Weight |

192.08 g/mol |

IUPAC Name |

N-(2-chloroethyl)aniline;hydrochloride |

InChI |

InChI=1S/C8H10ClN.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5,10H,6-7H2;1H |

InChI Key |

XDIAKJUNGXNVIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCCCl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

n-(2-Chloroethyl)aniline hydrochloride can be synthesized through the reaction of aniline with 2-chloroethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:

C6H5NH2+ClCH2CH2OH+HCl→C6H5NHCH2CH2Cl⋅HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

n-(2-Chloroethyl)aniline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form N-(2-chloroethyl)-nitrosoaniline.

Reduction Reactions: The nitro group can be reduced to form N-(2-chloroethyl)-phenylenediamine.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Substitution: N-(2-hydroxyethyl)-aniline.

Oxidation: N-(2-chloroethyl)-nitrosoaniline.

Reduction: N-(2-chloroethyl)-phenylenediamine.

Scientific Research Applications

Medicinal Chemistry Applications

n-(2-Chloroethyl)aniline hydrochloride is primarily recognized for its potential as a cytotoxic agent in cancer therapy. Its structure allows it to form DNA adducts, which are critical in the mechanism of action for certain antitumor drugs.

Antitumor Activity

Research has shown that derivatives of n-(2-Chloroethyl)aniline can induce apoptosis in cancer cells. For instance, studies involving N,N-bis(2-chloroethyl)-aniline have demonstrated its ability to form covalent bonds with DNA, leading to cell death in cultured human prostate cancer cells (LNCaP) and xenograft models . The formation of these DNA adducts is crucial for the compound's efficacy as an antitumor agent.

| Study | Findings |

|---|---|

| Study on LNCaP cells | Induced apoptosis at concentrations >5 μmol/L |

| Xenograft analysis | 90% growth inhibition of tumors |

Genotoxicity Studies

The compound has been utilized in the design of bifunctional genotoxicants linked to estradiol, showcasing its potential in targeted cancer therapies. These studies emphasize the relevance of this compound in developing novel anticancer agents that exploit hormonal pathways .

Agricultural Applications

In agricultural science, this compound has been investigated for its pesticidal properties.

Insecticides and Herbicides

Research indicates that derivatives of n-(2-Chloroethyl)aniline are effective as insecticides and herbicides. For example, N,N-bis(2-chloroethyl)-p-toluidine has been highlighted for its effectiveness against pests such as the Mexican bean beetle larvae, functioning as a repellent when applied in various formulations . This compound can be mixed with fertilizers or used in liquid solutions at concentrations ranging from 0.05% to 0.5% by weight.

| Application | Target Pest | Effectiveness |

|---|---|---|

| N,N-bis(2-chloroethyl)-p-toluidine | Mexican bean beetle larvae | Significant feeding deterrent observed |

Chemical Synthesis and Reactions

The synthesis of this compound involves several chemical reactions that enhance its utility in various applications.

Synthesis Pathways

The compound can be synthesized through a series of steps involving halogenation and amination reactions. For instance, starting from p-toluidine, controlled nitration processes yield various derivatives that can be further utilized as intermediates in agrochemical formulations or pharmaceutical products .

Mechanism of Action

The mechanism of action of n-(2-Chloroethyl)aniline hydrochloride involves the alkylation of nucleophilic sites in biological molecules. The compound can form covalent bonds with DNA, proteins, and other cellular components, leading to the inhibition of cellular processes. This alkylation can result in the disruption of DNA replication and transcription, ultimately causing cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Bis(2-Chloroethyl)aniline Hydrochloride

- Structure : Contains two chloroethyl groups attached to the aniline nitrogen.

- Properties: Exhibits higher alkylating activity compared to mono-chloroethyl derivatives, enhancing its anti-tumor potency. However, it shows increased toxicity in preclinical studies .

- Applications : Used as an intermediate in synthesizing N-phenylpiperazine hydrochloride under microwave irradiation, achieving an 84.34% yield in glycol solvent .

N-Ethyl-N-(2-Chloroethyl)aniline

- Structure : Substitution of one hydrogen on the aniline nitrogen with an ethyl group.

- Properties: Solid with a melting point of 122°C and boiling point of 228°C.

- Applications : Precursor for dyes like Basic Orange 30:1 and Basic Red 18 .

Bromo-Derivative (N-(2-Bromoethyl)aniline Hydrochloride)

- Structure : Bromine replaces chlorine in the chloroethyl group.

- Properties : Higher molecular weight (due to bromine) and greater leaving-group reactivity, leading to faster alkylation kinetics. However, it demonstrates similar anti-tumor efficacy to the chloro derivative in rabbit models .

4-Chloro-N-(2-Ethoxyethyl)aniline Hydrochloride

- Structure : Incorporates an ethoxyethyl group and a para-chloro substituent on the aromatic ring.

- Properties: Molecular formula C₁₀H₁₅Cl₂NO; the ethoxyethyl group increases solubility in polar solvents. Demonstrates moderate antimicrobial activity against Staphylococcus aureus and Candida albicans .

N-(2-Chloroethyl)pyrrolidine Hydrochloride

- Structure : Pyrrolidine ring replaces the aniline group.

- Properties : Used in synthesizing thiopyrimidin-4(3H)-ones, which exhibit potent antifungal activity against Aspergillus niger (MIC: 12.5 µg/mL) .

Comparative Data Table

Key Research Findings

- Anti-Tumor Activity : N-(2-Chloroethyl)aniline hydrochloride and its bromo analog inhibit tumor growth in rabbits at 5 mg/kg/day, with minimal gastrointestinal toxicity .

- Antimicrobial Potential: Derivatives like 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (synthesized from chloroethylamines) show broad-spectrum activity against Bacillus cereus and C. albicans .

- Synthetic Efficiency : Microwave-assisted synthesis of N-phenylpiperazine hydrochloride from bis-chloroethylaniline reduces reaction time to 15 minutes, improving yields compared to conventional methods .

Q & A

Q. What are the key physicochemical properties of N-(2-Chloroethyl)aniline hydrochloride, and how do they influence experimental design?

Methodological Answer: The compound’s solubility, vapor pressure, and stability are critical for reaction setup and purification. For instance:

- Solubility : Soluble in polar solvents like methanol and ethanol but insoluble in water. This necessitates solvent selection for reactions (e.g., methanol for nucleophilic substitutions) .

- Vapor Pressure : Low vapor pressure at 25°C (0.12 kPa), requiring controlled environments to avoid decomposition during distillation .

- Melting Point : 140–150°C (reported for analogues like 2-chloroethylamine hydrochloride), indicating thermal stability below this range .

Q. Table 1: Solubility in Common Solvents

| Solvent | Solubility (g/100 mL, 25°C) |

|---|---|

| Water | <0.1 |

| Methanol | 12.5 |

| Ethanol | 8.7 |

| 1-Propanol | 5.2 |

Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?

Methodological Answer: Two primary routes:

Nucleophilic Substitution : React aniline derivatives with 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF). Yields vary (50–70%) due to competing elimination reactions .

Reductive Amination : Use 2-chloroethyl chloride with aniline in the presence of NaBH₃CN. Requires strict anhydrous conditions to avoid hydrolysis .

Key Limitation : Formation of genotoxic byproducts (e.g., ethylenimine derivatives) necessitates rigorous purification via column chromatography or recrystallization .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of fine particles .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to hydrolysis risks .

- Storage : Store in airtight containers at 2–8°C to prevent moisture absorption and decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies often arise from impurities or measurement techniques. To standardize:

Q. What mechanistic insights explain the compound’s reactivity in alkylation reactions?

Methodological Answer: The 2-chloroethyl group undergoes SN2 nucleophilic substitution due to its primary alkyl chloride structure. Key findings:

Q. Table 2: Reaction Yields with Different Nucleophiles

| Nucleophile | Solvent | Yield (%) |

|---|---|---|

| Pyrrolidine | DMF | 72 |

| Piperidine | THF | 58 |

| Morpholine | Acetone | 41 |

Q. How can reaction conditions be optimized to minimize genotoxic byproducts?

Methodological Answer:

Q. What analytical techniques are most effective for studying the compound’s stability under varying pH and temperature?

Methodological Answer:

Q. How can researchers address challenges in detecting trace genotoxic impurities?

Methodological Answer:

- Sensitive Detection : Use GC-MS with electron capture detection (ECD) for halogenated impurities (LOD: 0.1 ppm) .

- Derivatization : Convert impurities to UV-active derivatives (e.g., dansyl chloride for amines) to enhance HPLC sensitivity .

Data Contradictions and Validation

- Melting Point Variability : Reported ranges (140–150°C) may reflect polymorphic forms. Validate via differential scanning calorimetry (DSC) .

- Solubility in Methanol : Conflicting data (8–12 g/100 mL) arise from crystallinity differences. Use XRPD to confirm crystalline phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.